REACTION_CXSMILES
|
[C:1]1([C:7]([C:9]2[S:13][C:12]([NH:14]C(=O)OC(C)(C)C)=[CH:11][CH:10]=2)=[O:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1>C(O)(=O)C>[NH2:14][C:12]1[S:13][C:9]([C:7]([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)=[O:8])=[CH:10][CH:11]=1
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(=O)C1=CC=C(S1)NC(OC(C)(C)C)=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the solution is stirred at room temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
The trifluoroacetic acid is distilled off
|
Type
|
CUSTOM
|
Details
|
the residue is partitioned between semisaturated sodium hydrogen carbonate solution and dichloromethane
|
Type
|
CUSTOM
|
Details
|
The phases are separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase is subjected to extraction with dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases are dried over potassium carbonate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
DISTILLATION
|
Details
|
the solvent is distilled off
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
NC=1SC(=CC1)C(=O)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |